N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-15(9-13-7-4-8-25-13)20-21-11-18-16-14(17(21)24)10-19-22(16)12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPVOCHTOFJFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . It binds to the active site of CDK2, forming crucial hydrogen bonds that inhibit its activity. This inhibition leads to cell cycle arrest at the G0-G1 phase, significantly affecting cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Studies demonstrate significant inhibition of tumor growth and induction of apoptosis in these cell lines .
- Kinase Inhibition : It serves as a dual inhibitor for EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM. This dual inhibition is critical for targeting multiple pathways involved in cancer progression .
- Cellular Effects : The compound influences various cellular processes such as signaling pathways and gene expression, leading to altered cellular metabolism and function. It has been observed to suppress cell migration and induce DNA fragmentation in cancer models .
Research Findings
A detailed examination of the biological activity of this compound reveals promising results:
Table 1: Summary of Biological Activities
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental models:
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in significant growth inhibition in MCF-7 cells, with IC50 values indicative of strong potency compared to standard chemotherapeutics .
- Molecular Docking Studies : These studies provided insights into the binding affinity and interaction modes with CDK2, confirming the compound's potential as a selective inhibitor with minimal off-target effects .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
The compound is being extensively researched for its potential as a kinase inhibitor . Kinases play a crucial role in cell signaling, and their dysregulation is often implicated in cancer. By inhibiting specific kinases, this compound could interfere with cancer cell proliferation and survival pathways, making it a candidate for anticancer drug development .
1.2 Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide may exhibit similar effects, potentially serving as a therapeutic agent for conditions characterized by inflammation .
1.3 Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties. This compound's structure suggests it may also exhibit activity against various bacterial strains, making it valuable in developing new antibiotics or treatments for resistant infections .
Biological Research
2.1 Enzyme Inhibition Studies
The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding the biochemical mechanisms underlying diseases and can lead to the discovery of new therapeutic targets .
2.2 Structure–Activity Relationships (SAR)
Research on the structure–activity relationships of this compound can provide insights into how modifications to its structure affect biological activity. This knowledge is essential for optimizing its efficacy and safety profiles in drug development .
Material Science
3.1 Synthesis of Novel Materials
Due to its unique chemical structure, this compound can serve as a building block in synthesizing more complex materials. These materials may have applications in electronics or photonics due to their potential photophysical properties .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic strategies and reaction conditions for preparing N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide?
Methodological Answer: Synthesis typically involves:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization of precursors like aminopyrazoles with carbonyl reagents (e.g., ethyl cyanoacetate) under reflux in ethanol or DMF .
- Step 2: Introduction of the thiophen-2-yl acetamide moiety via nucleophilic substitution or coupling reactions. For example, reacting the core with 2-(thiophen-2-yl)acetyl chloride in the presence of triethylamine (TEA) as a base .
- Optimization:
Q. Table 1: Key Reaction Conditions from Analogous Compounds
| Step | Solvent | Catalyst/Temp. | Yield (%) | Source |
|---|---|---|---|---|
| Cyclization | Ethanol | Reflux, 80°C | 75–85 | |
| Acylation | DCM | TEA, RT | 70–80 |
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Methodological Answer:
- FTIR: Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR:
- ¹H NMR: Thiophene protons appear as a multiplet at δ 6.8–7.2 ppm. The pyrazolo-pyrimidine core shows aromatic protons at δ 8.0–8.5 ppm .
- ¹³C NMR: The C=O group resonates at ~165 ppm .
- X-ray Crystallography: Use SHELXL (via SHELXTL suite) for refinement. Key metrics: R-factor <0.05, bond length accuracy ±0.01 Å .
Q. Table 2: Expected Spectral Peaks
| Functional Group | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Pyrazolo-pyrimidine C=O | 1680–1700 | – | 163–165 |
| Thiophene protons | – | 6.8–7.2 (m) | 125–130 |
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Receptor Binding: Radioligand displacement assays (e.g., for adenosine receptors) to assess affinity (Ki values) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for modifying substituents on the pyrazolo-pyrimidine core?
Methodological Answer:
- Substituent Variation: Replace the phenyl group (position 1) with electron-withdrawing (e.g., 4-F, 4-CF₃) or bulky (tert-butyl) groups to assess steric/electronic effects .
- Thiophene Modification: Introduce methyl or halogen groups on the thiophene ring to modulate lipophilicity and π-π stacking .
- Assay Correlation: Compare IC₅₀ values across analogues to identify trends (e.g., 4-CF₃ substitution enhances kinase inhibition by 2-fold) .
Q. Table 3: SAR Trends in Analogues
| Substituent (Position) | Biological Activity (IC₅₀, μM) | Source |
|---|---|---|
| 4-F (Phenyl) | 0.8 (EGFR) | |
| 4-CF₃ (Phenyl) | 0.4 (VEGFR) | |
| Thiophene-2-yl | 1.2 (HeLa cells) |
Q. What computational approaches predict binding modes with target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Key parameters: grid box centered on catalytic lysine, exhaustiveness = 20 .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
- Free Energy Calculations: MM-PBSA to estimate binding energies (ΔG). Correlate with experimental IC₅₀ values .
Q. How to resolve contradictions in reaction yields or biological data across studies?
Methodological Answer:
- Yield Discrepancies:
- Biological Data Variability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
